N3-ethylpyridine-3,4-diamine chemical properties and structure
N3-ethylpyridine-3,4-diamine chemical properties and structure
The following technical guide details the chemical properties, synthesis, and applications of
Technical Whitepaper: -Ethylpyridine-3,4-diamine
A Strategic Scaffold for Imidazo[4,5-c]pyridine Synthesis[1]
Executive Summary
-ethylpyridine-3,4-diamine (CAS: 61719-62-8) is a critical heterocyclic intermediate used primarily in the development of bioactive small molecules.[1] Distinguished by its vicinal diamine motif on a pyridine core, it serves as a "gateway scaffold" for synthesizing imidazo[4,5-c]pyridines —a privileged structure in medicinal chemistry found in kinase inhibitors, antiviral agents, and modulators of the GABAergic system.This guide addresses the specific challenge of regioselectivity in its synthesis (distinguishing it from its isomer,
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
| Property | Specification |
| IUPAC Name | |
| Common Synonyms | 3-(Ethylamino)-4-aminopyridine; 3-Ethylamino-pyridin-4-ylamine |
| CAS Number | 61719-62-8 |
| Molecular Formula | C |
| Molecular Weight | 137.18 g/mol |
| Appearance | Off-white to pale brown solid (sensitive to oxidation) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| pKa (Calculated) | ~9.2 (Pyridine N), ~6.5 (3-Amino) |
| Storage | Inert atmosphere (Ar/N |
Synthetic Strategies: Solving the Regioselectivity Challenge
Synthesizing
Two robust strategies exist to ensure
Method A: The Nucleophilic Aromatic Substitution (
Ar) Route (Recommended)
This method relies on the activation of a halogen at the 3-position by a 4-nitro group. It is the most reliable method for scale-up as it fixes the regiochemistry before the final reduction.
-
Precursor: 3-Fluoro-4-nitropyridine (or 3-Bromo-4-nitropyridine).[1]
-
Substitution: Reaction with ethylamine displaces the halogen. The 4-nitro group activates the 3-position via inductive withdrawal, facilitating the
Ar mechanism.[1] -
Reduction: The nitro group is reduced to an amine using catalytic hydrogenation or Iron/Ammonium Chloride.
Method B: The Protection-Deprotection Route
If starting from 3,4-diaminopyridine, the 4-amino group must be "masked."
-
Protection: Selective acylation of the more nucleophilic 4-NH
.[1] -
Alkylation: Reductive amination of the 3-NH
with acetaldehyde/NaBH . -
Deprotection: Hydrolysis of the 4-amide.
Visualization of Synthetic Pathways
Figure 1: Comparative synthetic routes. Method A (Blue) offers higher atom economy and regiocontrol.
Reactivity Profile: The "Ortho-Diamine" Effect[1]
The defining feature of
Mechanism of Cyclization
When reacted with carboxylic acids, orthoesters, or aldehydes, the N4-amine (primary) and N3-amine (secondary) attack the electrophilic carbon.
-
Step 1: Formation of an amidine intermediate.
-
Step 2: Dehydrative ring closure.[1]
Because the ethyl group is on N3, the resulting imidazole ring is substituted at the 1-position (using purine numbering conventions adapted for deazapurines). This specific substitution pattern is crucial for biological activity, often mimicking the ribose attachment point in nucleosides.
Figure 2: Cyclization mechanism yielding the biologically active imidazopyridine scaffold.[1]
Experimental Protocols
Protocol A: Synthesis via
Ar (Method A)
Safety Note: Nitro-pyridines can be energetic.[1] Perform reactions behind a blast shield.
-
Substitution:
-
Dissolve 3-fluoro-4-nitropyridine (10.0 mmol) in anhydrous THF (20 mL).
-
Cool to 0°C. Add ethylamine (2.0 M in THF, 12.0 mmol, 1.2 eq) dropwise.
-
Add diisopropylethylamine (DIPEA) (15.0 mmol) as a proton scavenger.
-
Stir at RT for 4 hours. Monitor by TLC (formation of yellow/orange spot).
-
Concentrate in vacuo. Resuspend in EtOAc, wash with water/brine. Dry over Na
SO . -
Yield: ~85-90% of 3-(ethylamino)-4-nitropyridine (Yellow solid).
-
-
Reduction:
-
Dissolve the nitro intermediate (5.0 mmol) in Methanol (50 mL).
-
Add 10% Pd/C (10 wt% loading).
-
Stir under H
atmosphere (balloon pressure) for 12 hours. -
Filter through Celite to remove catalyst. Do not let the catalyst dry out (pyrophoric).
-
Concentrate filtrate to yield
-ethylpyridine-3,4-diamine as an off-white solid.[1] -
Storage: Store immediately under Argon; the diamine oxidizes rapidly in air to form dark impurities.
-
Protocol B: Cyclization to Imidazo[4,5-c]pyridine[1][2]
-
Suspend
-ethylpyridine-3,4-diamine (1.0 eq) in Triethyl orthoformate (TEOF) (10 vol). -
Add a catalytic amount of p-Toluenesulfonic acid (pTsOH) (0.1 eq).
-
Reflux at 100°C for 3 hours.
-
Cool to RT. The product often precipitates as the tosylate salt or can be isolated by evaporation and flash chromatography (DCM/MeOH).
Applications in Drug Discovery[13][14]
The
-
Kinase Inhibitors: The imidazo[4,5-c]pyridine core mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases (e.g., PI3K, mTOR). The ethyl group at N1 (derived from N3 of the diamine) projects into the ribose binding pocket, providing hydrophobic interactions.
-
Toll-Like Receptor (TLR) Agonists: Imidazoquinolines and imidazopyridines are known TLR7/8 agonists.[1] The N1-substitution is critical for potency.
-
Calcium Channel Blockers: Analogs of 3,4-diaminopyridine (Amifampridine) are used to treat Lambert-Eaton Myasthenic Syndrome. The ethyl derivative modifies the channel blocking kinetics.
References
-
BLD Pharm. (2024). Product Analysis: N3-Ethylpyridine-3,4-diamine (CAS 61719-62-8).[3] Retrieved from
-
Bakke, J. M., & Riha, J. (1999).[4] Synthesis of 3,4-diaminopyridine and imidazo[4,5-c]pyridines by nitration of 4-(acylamino)pyridines.[4] Journal of Heterocyclic Chemistry, 36(5), 1143-1145.[4]
-
Klemperer, R. M. M., & Middleton, R. W. (1980). Synthesis and properties of some novel imidazopyridines. Aston University Research. Retrieved from
- Townsend, L. B. (Ed.). (1998). Chemistry of Nucleosides and Nucleotides. Plenum Press. (Context on Purine numbering and Deazapurine synthesis).
-
PubChem. (2024).[5][6] Compound Summary: N3-Ethylpyridine-3,4-diamine. Retrieved from
Sources
- 1. 1003-40-3|Pyridin-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. 61719-62-8|N3-Ethylpyridine-3,4-diamine|BLD Pharm [bldpharm.com]
- 4. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. 4-(乙氨甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. 3-[Ethylamino(thiophen-3-yl)methyl]pyridin-4-amine | C12H15N3S | CID 64090605 - PubChem [pubchem.ncbi.nlm.nih.gov]
